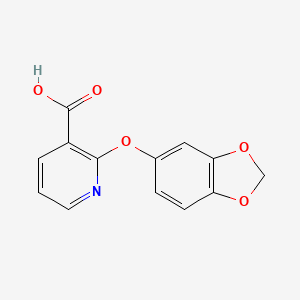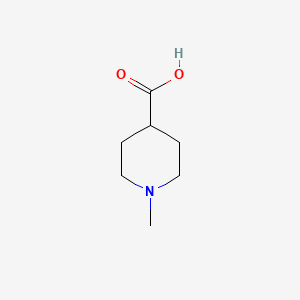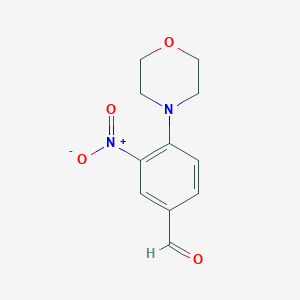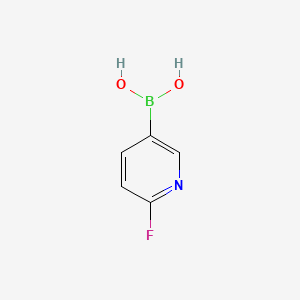
2-Fluoropyridine-5-boronic acid
Vue d'ensemble
Description
2-Fluoropyridine-5-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is also known by other names such as 6-fluoropyridin-3-ylboronic Acid and 2-Fluoro-5-pyridylboronic acid .
Synthesis Analysis
The synthesis of 2-Fluoropyridine-5-boronic acid involves several steps. One method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . A Suzuki reaction of the resulting compound with a range of aryl iodides gives 3-monosubstituted 5-bromo-2-fluoropyridines in excellent yields .Molecular Structure Analysis
The molecular structure of 2-Fluoropyridine-5-boronic acid can be represented by the InChI stringInChI=1S/C5H5BFNO2/c7-5-2-1-4 (3-8-5)6 (9)10/h1-3,9-10H . The compound has a molecular weight of 140.91 g/mol . Chemical Reactions Analysis
2-Fluoropyridine-5-boronic acid is often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
2-Fluoropyridine-5-boronic acid is a white to light yellow solid . It has a melting point of 177-178°C and a density of 1.34±0.1 g/cm3 .Applications De Recherche Scientifique
Heterocyclization with α-Oxocarboxylic Acids
2-Fluoropyridine-5-boronic acid is involved in heterocyclization reactions with α-oxocarboxylic acids. This process is crucial for synthesizing various heterocyclic compounds, which are a core structure in many pharmaceuticals .
Suzuki-Miyaura Coupling Reactions
This compound is also utilized in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds. This reaction is significant in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Precursor to Biologically Active Molecules
2-Fluoropyridine-5-boronic acid serves as a precursor to several biologically active molecules. For instance, it’s used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity, which are important in drug development .
Sensing Applications
Due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions, 2-Fluoropyridine-5-boronic acid is valuable in various sensing applications. These can range from homogeneous assays to heterogeneous detection methods .
Synthesis of Fluorinated Pyridines
The compound is used in the synthesis of fluorinated pyridines, which are important in the development of materials that act as AMPA potentiators. These materials have potential therapeutic applications in neurological disorders .
Catalytic Protodeboronation
It’s also involved in catalytic protodeboronation of pinacol boronic esters, which are key building blocks in organic synthesis. This process is essential for modifying the structure of boronic esters to create new compounds .
Mécanisme D'action
Target of Action
2-Fluoropyridine-5-boronic acid is a boronic acid derivative that is often used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions, coupling reactions, and catalytic reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoropyridine-5-boronic acid) with a halide or pseudo-halide under the influence of a palladium catalyst . The boronic acid moiety of the compound acts as a nucleophile, attacking the electrophilic carbon in the halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Fluoropyridine-5-boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .
Pharmacokinetics
Given its use in organic synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the reaction it’s used in, including factors like temperature, ph, and the presence of other reactants .
Result of Action
The primary result of the action of 2-Fluoropyridine-5-boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of 2-Fluoropyridine-5-boronic acid are highly dependent on the environmental conditions of the reaction it’s used in . Factors such as temperature, pH, solvent used, and the presence of a suitable catalyst (typically palladium) can all significantly influence the compound’s reactivity . Furthermore, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding dust formation .
Propriétés
IUPAC Name |
(6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYZWHAPXIJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382636 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-5-boronic acid | |
CAS RN |
351019-18-6 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


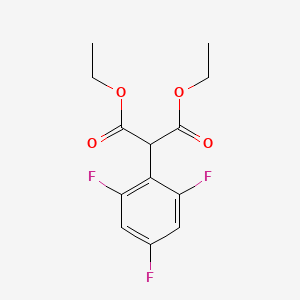
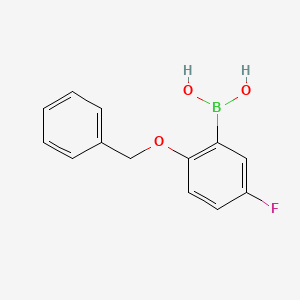
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)


